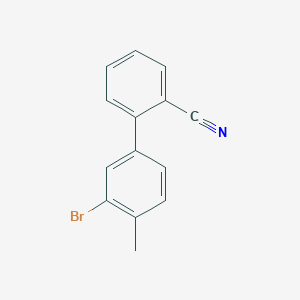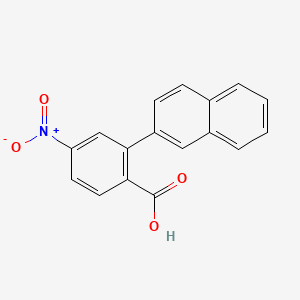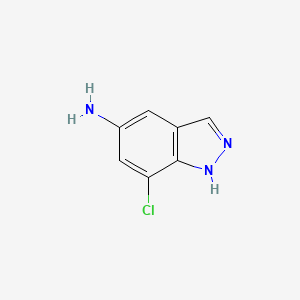
2-Fluoro-4-(methoxymethyl)-1-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-(methoxymethyl)-1-methylbenzene, also known as 4-methoxy-2-fluorotoluene, is an organic compound with a molecular formula of C8H9FO. It is a colorless liquid which is soluble in most organic solvents and has a slightly sweet odor. This compound is used in a variety of applications, including industrial and scientific research.
Aplicaciones Científicas De Investigación
2-Fluoro-4-(methoxymethyl)-1-methylbenzene is widely used in scientific research. It is an important intermediate in the synthesis of pharmaceuticals and has been used in the synthesis of several anti-inflammatory drugs. It has also been used in the synthesis of organic dyes, electrochemical sensors, and other organic materials.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 2-fluoro-4-methylphenylboronic acid, are used as reactants in suzuki–miyaura (sm) cross-coupling reactions . The SM reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound may be involved in the formation of carbon–carbon bonds, which are fundamental in organic synthesis and can lead to various downstream effects depending on the specific reaction context .
Result of Action
In the context of sm cross-coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Fluoro-4-(methoxymethyl)-1-methylbenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of reactivity. It is also relatively stable and non-toxic, making it safe to use in the laboratory. However, it is important to note that it is flammable and can be explosive in the presence of air, so it must be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 2-Fluoro-4-(methoxymethyl)-1-methylbenzene. One area of research could focus on the development of new synthetic methods for the compound. Another potential area of research could focus on the development of new pharmaceuticals and other compounds which utilize the compound as a starting material. Additionally, further research could be done to explore the potential applications of the compound in other areas, such as organic electronics or electrochemical sensors.
Métodos De Síntesis
2-Fluoro-4-(methoxymethyl)-1-methylbenzene can be synthesized via several methods. The most common method is the Friedel-Crafts alkylation of 2-fluorotoluene with methanol catalyzed by an aluminum chloride. This reaction produces the desired compound in high yields. Another method involves the reaction of 2-fluorotoluene with dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide.
Propiedades
IUPAC Name |
2-fluoro-4-(methoxymethyl)-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-3-4-8(6-11-2)5-9(7)10/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCBAAOGBSLYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)COC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(methoxymethyl)-1-methylbenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




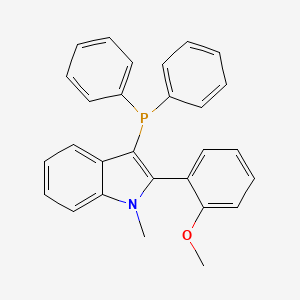

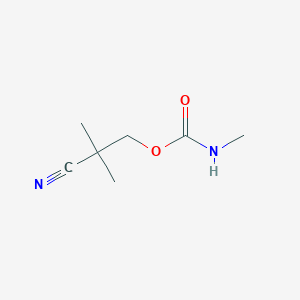
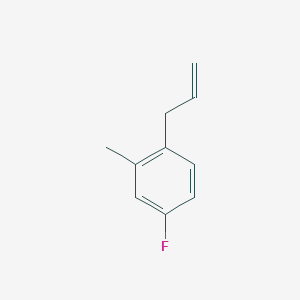
![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)

